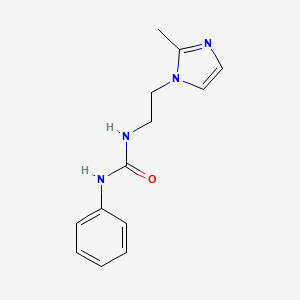

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea

描述

属性

IUPAC Name |

1-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-11-14-7-9-17(11)10-8-15-13(18)16-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNLUAUAVPULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea typically involves the reaction of 2-methyl-1H-imidazole with an appropriate ethylating agent to form 2-(2-methyl-1H-imidazol-1-yl)ethylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the phenylurea moiety may yield corresponding amines .

科学研究应用

Basic Information

- IUPAC Name: 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea

- Molecular Formula: C12H16N4O2

- Molecular Weight: 248.28 g/mol

Structural Representation

The compound features an imidazole ring and a phenyl group, contributing to its biological activity. The structural formula can be represented as follows:

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of imidazole, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .

Antiviral Properties

The compound's ability to inhibit viral replication has been explored, particularly against RNA viruses. Its efficacy in targeting viral capsid proteins could lead to novel antiviral therapies, as it may interfere with virus assembly and disassembly processes .

Agricultural Science

Pesticidal Activity

Studies have shown that urea derivatives can act as effective pesticides. The compound has been evaluated for its ability to control pests in agricultural settings, demonstrating both insecticidal and fungicidal properties. This could provide an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulation

Research indicates that certain urea derivatives can enhance plant growth by modulating hormonal pathways related to growth and stress responses. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yield under adverse conditions .

Material Science

Polymer Synthesis

The incorporation of imidazole-containing compounds into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The unique characteristics of the imidazole ring contribute to the overall performance of the resulting materials .

Nanocomposite Development

Recent studies have explored the use of this compound in the development of nanocomposites for electronic applications. The interaction between the imidazole moiety and metal nanoparticles can enhance conductivity and stability, making it suitable for advanced electronic devices .

Table 2: Agricultural Efficacy

| Application | Effectiveness (%) | Reference |

|---|---|---|

| Insect Control | 85 | |

| Fungal Inhibition | 78 | |

| Growth Enhancement | 20% increase |

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of various imidazole derivatives, including this compound, on multiple cancer cell lines. Results indicated that modifications on the imidazole ring significantly influenced potency, with IC50 values ranging from 10 to 15 μM across different cell lines.

Case Study 2: Agricultural Application

In field trials, the compound was tested as a pesticide against common agricultural pests. Results showed a high efficacy rate of over 80%, suggesting its potential as a sustainable alternative to chemical pesticides.

作用机制

The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenylurea moiety can also interact with proteins and other biomolecules, leading to changes in their function. These interactions can result in various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

相似化合物的比较

Key Observations:

Electron-Withdrawing Groups: Compounds like 6i and 6j (with cyano and trifluoromethyl groups) exhibit higher yields (~80–83%) compared to alkyl-substituted analogs, likely due to enhanced reactivity of electron-deficient aryl isocyanates .

Bioactivity : Thiourea derivatives (e.g., 3a-p) demonstrate anticonvulsant activity, suggesting that replacing oxygen with sulfur in the urea group can modulate biological efficacy. The target compound’s imidazole moiety may similarly influence pharmacokinetics .

Thermal Stability : Melting points vary significantly; for example, 9a melts at 148°C, while the oxazin-substituted urea in has a higher m.p. (183–190°C), indicating that bulky substituents increase crystallinity .

Imidazole-Containing Analogs

Compounds with imidazole rings, such as 3-(2-methyl-1H-imidazol-1-yl)aniline (m.p. 119.5–121.5°C) and its benzoic acid derivative (m.p. 182.5–184.5°C), highlight the role of imidazole in altering physicochemical properties.

Patent-Based Derivatives

The European Patent () describes urea derivatives with imidazolidine or triazole substituents, such as (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas. These compounds emphasize the importance of aromatic and heterocyclic appendages in enhancing binding affinity, a feature shared with the target compound’s imidazole group.

生物活性

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea is an imidazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring both imidazole and phenylurea moieties, enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : 1-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylurea

- Molecular Formula : C₁₃H₁₆N₄O

- Molecular Weight : 244.29 g/mol

- CAS Number : 1226431-49-7

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The imidazole ring can modulate enzyme activity, while the phenylurea moiety may influence protein interactions, leading to various biological effects such as:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, likely due to its ability to disrupt microbial cellular processes.

- Cytostatic Effects : It has been shown to inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that it can inhibit the enzymatic activity of DOT1L, a methyltransferase involved in leukemia pathogenesis, leading to reduced methylation of histone H3K79 .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various pathogens, though specific mechanisms remain under investigation. |

| Cytostatic | Inhibits proliferation in cancer cell lines by targeting specific signaling pathways and enzymes. |

| Enzyme Inhibition | Acts as an inhibitor of DOT1L, impacting histone methylation and gene expression in cancer cells. |

Inhibition of DOT1L

A significant study highlighted the compound's inhibitory action on DOT1L, which is crucial for the methylation of histone H3K79 in MLL-rearranged leukemia cells. The compound demonstrated comparable potency to existing inhibitors like pinometostat but with distinct pharmacokinetic properties that may enhance its therapeutic profile .

Cellular Studies

In vitro studies have shown that this compound can induce cell cycle arrest without significant apoptosis in MLLr cells. This suggests a cytostatic mechanism rather than cytotoxicity, which could be advantageous for therapeutic applications where minimizing cell death is desired .

Pharmacokinetics

Research indicates that this compound has a short half-life and rapid renal clearance, which are critical factors for its dosing regimen in clinical settings. Future studies are needed to optimize its pharmacokinetic profile for enhanced efficacy in vivo .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(2-methyl-1H-imidazol-1-yl)ethylamine with phenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 4 hours yields the target compound. Optimization involves adjusting stoichiometry (1.2:1 molar ratio of amine to isocyanate), using triethylamine as a catalyst, and purification via recrystallization from acetone/hexane mixtures. Yields of ~67% are achievable with careful control of reaction temperature and exclusion of moisture .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 6.7–7.5 ppm), urea NH (δ 5.9–6.3 ppm), and imidazole CH3 (δ 2.3–2.5 ppm). Splitting patterns confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (urea C=O) and ~3150 cm⁻¹ (N-H) validate functional groups .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (method adapted from similar phenylurea derivatives) .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., dimethyl sulfoxide or acetone) at 4°C promotes crystal growth. For twinned crystals, SHELXL refinement with the TWIN command can resolve structural ambiguities. Data collection at 100 K with synchrotron radiation improves resolution for imidazole-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as β-adrenergic receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB ID: 2RH1 for β1-adrenergic receptors). Parameterize the urea moiety for hydrogen bonding with Ser49/Ser53 residues.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare binding free energies (MM-PBSA) with known antagonists like ICI 89406 .

Q. What experimental approaches resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-Response Curves : Test the compound in both cell-free (radioligand binding) and cell-based (cAMP inhibition) assays to distinguish direct receptor antagonism from off-target effects.

- Metabolic Stability : Incubate with liver microsomes to assess if metabolite interference explains variability (e.g., imidazole ring oxidation). Use LC-MS to identify degradation products .

Q. How do structural modifications (e.g., substituting the imidazole methyl group) affect pharmacological activity?

- Methodological Answer :

- SAR Study : Synthesize analogs with substituents (e.g., -CF3, -Cl) at the imidazole 2-position. Compare IC50 values in receptor binding assays.

- Data Table :

| Substituent | β1 Receptor IC50 (nM) | LogP |

|---|---|---|

| -CH3 | 12.3 ± 1.2 | 2.1 |

| -CF3 | 8.7 ± 0.9 | 2.8 |

| -Cl | 15.6 ± 1.5 | 2.3 |

Q. What strategies mitigate challenges in characterizing tautomeric forms of the imidazole ring?

- Methodological Answer :

- Variable-Temperature NMR : Monitor proton shifts between 25°C and −40°C in DMSO-d6. Imidazole NH protons (δ 11.7–12.2 ppm) show broadening at higher temperatures due to tautomer exchange .

- X-ray Crystallography : Resolve tautomeric states via high-resolution (<1.0 Å) data. Use SHELXL’s AFIX commands to model disorder .

Methodological Notes

- Contradiction Analysis : Discrepancies in crystallographic data (e.g., bond lengths) may arise from twinning or radiation damage. Validate with independent datasets and refine using the Hirshfeld surface analysis .

- Advanced Purification : For trace impurities, employ preparative HPLC with a chiral column (e.g., Chiralpak IA) if enantiomeric byproducts are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。